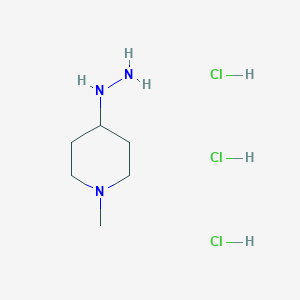

4-Hydrazinyl-1-methylpiperidine trihydrochloride

Description

4-Hydrazinyl-1-methylpiperidine trihydrochloride (hypothetical structure inferred from evidence) is a piperidine derivative featuring a hydrazinyl (-NH-NH₂) substituent and three hydrochloride salt groups. The trihydrochloride variant would likely exhibit enhanced water solubility due to the additional HCl moiety, making it suitable for biomedical research applications.

Properties

IUPAC Name |

(1-methylpiperidin-4-yl)hydrazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.3ClH/c1-9-4-2-6(8-7)3-5-9;;;/h6,8H,2-5,7H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOMYKLOPLHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1-methylpiperidine trihydrochloride typically involves the reaction of 1-methylpiperidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The general reaction scheme is as follows:

Starting Materials: 1-methylpiperidine, hydrazine hydrate, hydrochloric acid.

Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or water).

Product Isolation: The product is precipitated out as a trihydrochloride salt and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-Hydrazinyl-1-methylpiperidine trihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1-methylpiperidine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing functional groups.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

4-Hydrazinyl-1-methylpiperidine trihydrochloride is being investigated as a potential pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of biological functions.

Case Study: Antidepressant Activity

Research has indicated that this compound may exhibit antidepressant-like effects. In animal models, administration resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain. This suggests its potential role in treating mood disorders.

Biological Applications

Antimicrobial and Anticancer Properties

Studies have shown that 4-Hydrazinyl-1-methylpiperidine trihydrochloride possesses antimicrobial and anticancer activities. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation .

Case Study: Neuroprotective Effects

In cellular models of neurodegeneration, this compound demonstrated the ability to mitigate cell death caused by neurotoxic agents. This effect is associated with its modulation of oxidative stress pathways, suggesting potential applications in neurodegenerative disease therapies .

Materials Science

Synthesis of Novel Materials

The compound is explored for its role in synthesizing novel materials, including coordination polymers and metal-organic frameworks (MOFs). Its unique chemical structure allows it to act as a ligand or building block in creating complex materials with tailored properties .

| Material Type | Application | Properties |

|---|---|---|

| Coordination Polymers | Catalysis | Enhanced reactivity due to metal-ligand interactions |

| Metal-Organic Frameworks | Gas storage | High surface area and tunable porosity |

Industrial Applications

Intermediate in Chemical Synthesis

In industrial settings, 4-Hydrazinyl-1-methylpiperidine trihydrochloride serves as an intermediate for synthesizing more complex organic molecules. Its utility extends to the manufacture of specialty chemicals and as a catalyst in specific reactions .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1-methylpiperidine trihydrochloride involves its interaction with biological targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the piperidine ring can interact with receptor sites, modulating their activity. These interactions are crucial for the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key attributes of 4-hydrazinyl-1-methylpiperidine trihydrochloride (hypothetical) with structurally related compounds:

Key Observations:

- Hydrazinyl Group Uniqueness : The hydrazinyl group in 4-hydrazinyl-1-methylpiperidine enables nucleophilic reactivity, useful in forming hydrazones or coordinating metal ions, which is absent in methoxy- or phenyl-substituted analogues .

- Salt Forms: Trihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than mono- or dihydrochlorides, enhancing bioavailability in drug formulations.

- Molecular Complexity : Piperazine derivatives (e.g., ) have larger molecular weights and more complex structures, often targeting neurological receptors, whereas simpler piperidines (e.g., ) are explored for CNS applications.

Biological Activity

4-Hydrazinyl-1-methylpiperidine trihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is primarily studied for its therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that 4-Hydrazinyl-1-methylpiperidine trihydrochloride exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

In studies focusing on cancer treatment, 4-Hydrazinyl-1-methylpiperidine trihydrochloride has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has shown effectiveness against human breast cancer cells in vitro, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with specific cellular targets involved in cell proliferation and survival .

Other Biological Effects

Beyond antimicrobial and anticancer properties, this compound has been investigated for its effects on glucose metabolism. It may play a role in normalizing elevated blood glucose levels, making it a candidate for further research in diabetes management . Additionally, preliminary studies suggest that it could have neuroprotective effects, which warrants further investigation into its potential applications in neurodegenerative diseases .

The exact mechanism of action of 4-Hydrazinyl-1-methylpiperidine trihydrochloride remains under investigation. However, it is believed that the compound interacts with various molecular targets within cells:

- Enzyme Inhibition : The hydrazine moiety may facilitate interactions with enzymes involved in critical metabolic pathways.

- DNA Intercalation : Similar to other hydrazine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways in cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-Hydrazinyl-1-methylpiperidine trihydrochloride against various pathogens. The results indicated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations, highlighting its broad-spectrum antimicrobial potential.

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on human breast cancer cell lines revealed that treatment with 4-Hydrazinyl-1-methylpiperidine trihydrochloride resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis via caspase activation.

Study 3: Effects on Glucose Metabolism

Research focusing on glucose metabolism showed that the compound could reduce blood glucose levels in diabetic animal models. This effect was associated with enhanced insulin sensitivity and improved glucose uptake in peripheral tissues .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Glucose Regulation |

|---|---|---|---|

| 4-Hydrazinyl-1-methylpiperidine | Yes | Yes | Yes |

| Crisnatol mesylate | Yes | Yes | No |

| Metronidazole | Yes | Limited | No |

This table compares 4-Hydrazinyl-1-methylpiperidine trihydrochloride with other compounds known for similar biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.